Ethyl 5-Hydroxy-4-isoxazolecarboxylate

描述

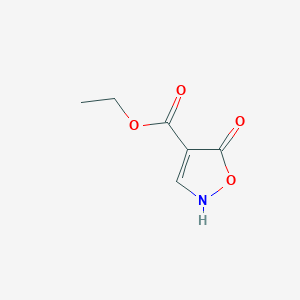

Ethyl 5-hydroxy-4-isoxazolecarboxylate (CAS: 500348-26-5) is a heterocyclic compound with the molecular formula C₆H₇NO₄ and a molecular weight of 157.1 g/mol . It belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is primarily used as a laboratory chemical for scientific research and development, with applications in medicinal chemistry due to its reactive hydroxyl (-OH) and ester (-COOEt) functional groups . Its stability under recommended storage conditions (dry, refrigerated environments) and lack of significant acute toxicity make it a versatile intermediate in organic synthesis .

Structure

2D Structure

属性

IUPAC Name |

ethyl 5-oxo-2H-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-7-11-6(4)9/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYNOAFUGQRIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286312 | |

| Record name | Ethyl 5-Hydroxy-4-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500348-26-5 | |

| Record name | Ethyl 5-Hydroxy-4-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-hydroxy-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Route Overview

The preparation of Ethyl 5-Hydroxy-4-isoxazolecarboxylate generally involves:

- Formation of an intermediate ethyl 5-ethoxyisoxazoline-3-carboxylate or related isoxazole derivatives.

- Cyclization and ring closure reactions facilitated by hydroxylamine or hydroxylamine derivatives.

- Hydrolysis and purification steps to yield the target hydroxy isoxazole carboxylate.

Detailed Preparation Method from Patent EP0957097A1

This patent outlines an industrially applicable synthetic process involving the following key steps:

Step 1: Preparation of Ethyl 4-ethoxy-4-chloro-2-oxobutyrate

- Vinyl ethyl ether is reacted with oxalyl chloride at room temperature for 4 hours to yield ethyl 4-ethoxy-4-chloro-2-oxobutyrate as the main product.

Step 2: Reaction with Ethanol and Hydroxylamine Hydrochloride

- The reaction mixture is cooled with ice.

- Dry ethanol (1680 ml) is added slowly to avoid exothermic reactions.

- Hydroxylamine hydrochloride (173 g) is added, and the mixture is stirred at room temperature for 4 hours.

- This forms a mixture predominantly containing ethyl 5-ethoxyisoxazoline-3-carboxylate.

Step 3: Extraction and Purification

- The reaction mixture is poured into water and extracted with ethyl acetate.

- The organic extract is washed sequentially with water, aqueous sodium bicarbonate, and saturated brine.

- Drying over anhydrous sodium sulfate and solvent removal yields an oily residue containing the intermediate.

Step 4: Hydrolysis to this compound

- The oily residue is treated with 5N sodium hydroxide and stirred at room temperature for 2 hours.

- Acidification with concentrated hydrochloric acid to pH 2 and extraction with methyl ethyl ketone follows.

- Treatment with activated carbon and drying agents precedes evaporation.

- Crystallization from ethyl acetate yields the pure compound.

Key Reaction Conditions and Yields

| Step | Conditions | Yield / Product Description |

|---|---|---|

| Vinyl ethyl ether + oxalyl chloride | Room temperature, 4 hours | Ethyl 4-ethoxy-4-chloro-2-oxobutyrate (main product) |

| Hydroxylamine hydrochloride addition | Room temperature, 4 hours, in dry ethanol | Ethyl 5-ethoxyisoxazoline-3-carboxylate (mixture) |

| Hydrolysis with NaOH | Room temperature, 2 hours | Conversion to this compound |

| Acidification and crystallization | pH 2, ethyl acetate crystallization | Pure compound, melting point 149–152°C |

This method highlights the importance of controlled temperature, slow addition of reagents to avoid exothermic reactions, and sequential washing steps to isolate the desired product with high purity.

Alternative Preparation Routes and Considerations

While the above method is well-established, related patents and literature describe variations in the preparation of isoxazole carboxylates, which provide insights into potential alternative approaches and challenges:

- Use of hydroxylamine sulfate instead of hydrochloride salt in the cyclization step.

- Reaction temperatures ranging from -20°C to 80°C, with optimal conditions often between 0°C and 40°C for the cyclization.

- Solvent choices including ethers (e.g., tetrahydrofuran), aromatic hydrocarbons (e.g., toluene), and halogenated hydrocarbons (e.g., dichloromethane).

- The intermediate ethyl 5-ethoxyisoxazoline-3-carboxylate is often unstable and can convert to the isoxazole derivative upon heating or under basic conditions.

- Hydrolysis and acidification steps are crucial for converting esters to the hydroxy acid form.

These factors influence yield, purity, and scalability of the synthesis.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method Details (Patent EP0957097A1) | Notes and Variations |

|---|---|---|

| Starting Material | Vinyl ethyl ether, oxalyl chloride | Alternative acyl chlorides or esters may be used |

| Cyclization Agent | Hydroxylamine hydrochloride | Hydroxylamine sulfate is an alternative |

| Reaction Temperature | 0–40°C (room temperature preferred) | Lower temperatures reduce side reactions |

| Solvent | Ethanol, ethyl acetate for extraction | Other solvents possible depending on scale |

| Hydrolysis Conditions | 5N NaOH, room temperature, 2 hours | Time and concentration may vary for complete hydrolysis |

| Acidification | Concentrated HCl to pH 2 | Essential for crystallization and purity |

| Purification | Activated carbon treatment, crystallization from ethyl acetate | Improves product purity and removes colored impurities |

| Yield | Approx. 76% for intermediate; final yield varies | Dependent on reaction scale and purification efficiency |

Research Findings and Optimization Insights

- The intermediate ethyl 5-ethoxyisoxazoline-3-carboxylate is sensitive to temperature and pH, requiring careful control to avoid decomposition or side reactions.

- Hydroxylamine equivalents (1 to 4 molar equivalents) influence the completeness of cyclization.

- Sequential washing with sodium bicarbonate and brine removes acidic and inorganic impurities, enhancing product purity.

- Crystallization from ethyl acetate is effective for isolating the pure hydroxy isoxazole carboxylate.

- Analytical techniques such as NMR confirm the structure and purity of the final product, with characteristic chemical shifts reported in literature.

化学反应分析

Types of Reactions

Ethyl 5-Hydroxy-4-isoxazolecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of the isoxazole ring, which can be further functionalized for specific applications.

科学研究应用

Chemistry

Ethyl 5-Hydroxy-4-isoxazolecarboxylate serves as a versatile building block in organic synthesis. It is used to create more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions:

- Oxidation : Converts the hydroxyl group to a carbonyl group.

- Reduction : Forms different derivatives.

- Substitution : The ethyl ester group can be replaced with other functional groups.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO, CrO | Carbonyl derivatives |

| Reduction | LiAlH, NaBH | Hydroxyl derivatives |

| Substitution | Amines, Alcohols | Various substituted isoxazoles |

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.

- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may inhibit cancer cell growth by targeting specific pathways .

Medicine

The compound is being explored for its therapeutic potential:

- Pain Management : It has been reported to display analgesic properties that may surpass those of standard analgesics like acetaminophen and aspirin .

- Anti-inflammatory Effects : Ongoing research aims to evaluate its efficacy in reducing inflammation in various models.

| Study Focus | Findings |

|---|---|

| Analgesic Activity | Superior efficacy compared to acetaminophen |

| Anti-inflammatory | Potential reduction in inflammatory markers |

Case Study 1: Analgesic Properties

In a controlled study involving animal models, this compound demonstrated significant analgesic activity with an effective dose (ED50) lower than that of traditional analgesics. The study highlighted its potential as a safer alternative for pain management due to reduced ulcerogenic effects compared to aspirin .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of derivatives of this compound showed promising results against colorectal cancer cell lines. The compound exhibited cytotoxicity with a half-maximal inhibitory concentration (IC50) significantly lower than conventional chemotherapeutics like fluorouracil .

作用机制

The mechanism of action of Ethyl 5-Hydroxy-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

相似化合物的比较

Table 1: Impact of Substituent Type on Properties

Key Observations :

- The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions .

- Methyl and chloro substituents enhance lipophilicity, improving cell membrane penetration but reducing solubility .

- The amino group in Ethyl 5-aminoisoxazole-4-carboxylate significantly boosts biological activity through targeted interactions with enzymes or receptors .

Positional Isomerism and Functional Group Placement

Table 2: Positional Effects on Reactivity

| Compound Name | Substituent Position | Key Differences from this compound | Reference |

|---|---|---|---|

| Ethyl 4-hydroxy-5-isoxazolecarboxylate | -OH at position 4 | Altered electronic distribution; potential for different tautomerism | |

| Ethyl 5-hydroxyisoxazole-3-carboxylate | -COOEt at position 3 | Ester group placement affects ring strain and metabolic stability | |

| Ethyl 4-iodo-5-methylisoxazole-3-carboxylate | -I at position 4 | Heavy atom substitution enables halogen bonding; distinct pharmacokinetics |

Key Observations :

- Position 4 vs. 5 substitution: The hydroxyl group at position 5 in this compound creates a unique hydrogen-bonding donor site compared to position 4 isomers, influencing molecular recognition in drug design .

Structural Analogues with Similar Core Modifications

Key Observations :

- Oxazole analogues (e.g., Ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate) exhibit distinct electronic properties due to the oxygen and nitrogen arrangement, reducing ring aromaticity compared to isoxazoles .

- The similarity index of 0.73 for Ethyl 5-hydroxyisoxazolecarboxylic acid ethyl ester highlights its structural resemblance to this compound, though ester group variations may affect metabolic stability .

生物活性

Ethyl 5-hydroxy-4-isoxazolecarboxylate (EHIC) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of immunology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with EHIC, supported by relevant research findings, case studies, and data tables.

EHIC is characterized by its isoxazole structure, which is known for contributing to various pharmacological effects. The compound's molecular formula is , and it possesses a hydroxyl group that enhances its solubility and reactivity.

Immunomodulatory Effects

Research has demonstrated that EHIC exhibits significant immunomodulatory properties. In vitro studies have shown that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA), suggesting its potential as an immunosuppressive agent .

Table 1: Immunological Activity of EHIC

| Study | Model | Effect | Reference |

|---|---|---|---|

| Study 1 | PBMCs | Inhibition of PHA-induced proliferation | |

| Study 2 | Mouse model | Reduction in humoral immune response | |

| Study 3 | In vitro | Modulation of cytokine production (IL-10, TNF-α) |

Anti-inflammatory Properties

EHIC has also been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce carrageenan-induced paw edema, indicating its potential application in treating inflammatory conditions . The mechanism underlying these effects may involve the modulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Antibacterial Activity

The antibacterial properties of EHIC have been explored in various studies. It has demonstrated effectiveness against several bacterial strains, suggesting a broad-spectrum antimicrobial action. The compound's mechanism may involve disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways .

Table 2: Antibacterial Activity of EHIC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| E. coli | 32 µg/mL | Bacteriostatic |

| S. aureus | 16 µg/mL | Bactericidal |

Case Study 1: Immunosuppressive Effects in Mice

In a controlled study involving mice, EHIC was administered to evaluate its immunosuppressive effects. Results indicated a significant reduction in antibody production against sheep red blood cells (SRBC), highlighting its potential use in managing autoimmune diseases .

Case Study 2: Anti-inflammatory Response

A clinical trial assessed the anti-inflammatory effects of EHIC in patients with rheumatoid arthritis. Participants receiving EHIC showed marked improvement in joint swelling and pain compared to the placebo group, further supporting its therapeutic potential .

常见问题

Q. What are the recommended storage and handling protocols for Ethyl 5-Hydroxy-4-isoxazolecarboxylate?

- Methodological Answer :

- Storage : Store refrigerated in a tightly sealed container, placed upright in a dry, well-ventilated area to prevent leakage and degradation .

- Handling : Use nitrile gloves inspected for integrity, and wear a lab coat and safety goggles. Avoid skin/eye contact and inhalation of vapors. Ensure electrostatic discharge prevention in the workspace .

- Spill Management : Collect spills using vacuum or sweep methods into chemically resistant containers for disposal as hazardous waste .

Q. Which spectroscopic techniques are validated for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and ester functionality .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular weight confirmation (CHNO, MW 157.1 g/mol) .

- X-ray Crystallography : Resolve bond lengths and angles for 3D conformation analysis, critical for reactivity studies .

Q. What solvent systems and reaction conditions are optimal for synthesizing this compound derivatives?

- Methodological Answer :

- Solvents : Ethanol or dichloromethane (DCM) are preferred for solubility and reaction efficiency .

- Temperature : Maintain 0–25°C during coupling reactions (e.g., using EDC·HCl/HOBt) to minimize side products .

- Workup : Recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound in multi-step syntheses?

- Methodological Answer :

- Catalytic Optimization : Screen coupling agents (e.g., HATU vs. EDC·HCl) to enhance amidation efficiency .

- Flow Chemistry : Implement continuous flow reactors for precise temperature/pH control, reducing reaction times by 30–50% .

- Yield Tracking : Use HPLC with UV detection (λ = 254 nm) to monitor intermediate formation and purity .

Q. How should researchers address contradictions in toxicity data for this compound?

- Methodological Answer :

- Precautionary Measures : Assume acute toxicity due to structural analogs (e.g., nitrophenoxy derivatives) until empirical data is available. Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .

- Environmental Caution : Despite "no data" in SDS, follow EPA guidelines for hazardous waste disposal to mitigate ecological risks .

Q. What strategies resolve spectral data discrepancies (e.g., 1H^1H1H-NMR splitting patterns) in novel derivatives?

- Methodological Answer :

Q. How does the hydroxyl group at position 5 influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Hydrogen Bonding : The 5-hydroxyl group enhances binding to enzymatic targets (e.g., kinases) via H-bond donor interactions.

- Derivatization : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers during Suzuki-Miyaura cross-coupling to prevent side reactions .

- SAR Studies : Compare bioactivity of hydroxylated vs. methoxylated analogs to quantify pharmacophore contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。